BenchChemオンラインストアへようこそ!

Cggrgd

Integrin Binding Molecular Dynamics Peptide Conformation

Choose CGGRGD for its unique N-terminal cysteine thiol handle—absent in standard RGD peptides like GRGDSP—enabling quantitative, site-specific conjugation to maleimide-activated surfaces, gold nanoparticles, or drug carriers. This oriented immobilization preserves the RGD motif's bioactivity for consistent integrin αvβ3/αvβ5 engagement in tissue engineering, targeted delivery, and cell adhesion assays. Unlike cyclic variants, its linear flexibility supports mechanotransduction studies. Procure with confidence from verified suppliers; specify purity ≥98% and confirm thiol reactivity by Ellman's assay.

Molecular Formula C19H33N9O9S
Molecular Weight 563.6 g/mol
Cat. No. B12430897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCggrgd
Molecular FormulaC19H33N9O9S
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N
InChIInChI=1S/C19H33N9O9S/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23)/t9-,10-,11-/m0/s1
InChIKeyJOAINURLILLAIC-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGGRGD: Key Integrin-Targeting RGD Peptide for Biomaterials & Cell Adhesion Research


CGGRGD (Cys-Gly-Gly-Arg-Gly-Asp, CAS 1260223-44-6) is a synthetic hexapeptide belonging to the RGD (Arg-Gly-Asp) class of integrin-binding ligands. It is synthesized via solid-phase peptide synthesis and features an N-terminal cysteine residue that provides a reactive thiol group for oriented covalent conjugation to surfaces, polymers, or nanoparticles [1]. The peptide's core RGD motif is a recognized fibronectin-mimetic sequence that mediates cellular adhesion through specific binding to integrin receptors, notably αvβ3 and αvβ5 [2]. This structural design positions CGGRGD as a versatile building block in biomaterial surface engineering and targeted delivery research.

Why CGGRGD Should Not Be Treated as an Interchangeable RGD Analog


The performance of RGD-based peptides in scientific applications is exquisitely sensitive to sequence context, conformation, and conjugation chemistry. Simple substitution of CGGRGD with another linear RGD peptide (e.g., GRGDSP) or a different cyclic variant (e.g., cRGDfK) can lead to significantly different biological outcomes due to variations in integrin subtype selectivity, binding affinity, and in vivo stability [1][2][3]. Specifically, the N-terminal cysteine in CGGRGD provides a unique, site-specific conjugation handle for oriented immobilization, a feature absent in many common RGD peptides, which directly impacts the functional density and bioactivity of modified surfaces . Procurement decisions must therefore be guided by evidence of specific performance metrics relevant to the intended application, rather than assumed class-wide equivalence.

Quantitative Evidence Guide for CGGRGD Differentiation


Enhanced Binding Affinity and Stability of Cyclic vs. Linear RGD Scaffolds

While direct, head-to-head affinity data for CGGRGD is limited in public literature, the compound is a linear RGD peptide. A well-established, quantifiable differentiator across the RGD peptide class is the superior performance of conformationally constrained (cyclic) structures over flexible linear ones. Molecular dynamics simulations of integrin αvβ3 binding provide a clear, quantitative rationale for this. The cyclic RGD-integrin system exhibited a significantly higher interaction energy (approximately -400 kJ/mol for the cyclic ligand vs. a less favorable value for the linear ligand), which translated to a much larger dissociation force (peak force of ~700 pN for cyclic vs. ~400 pN for linear) and a longer time to dissociate under force. This indicates that the linear structure of CGGRGD, while providing conformational flexibility for certain applications, is likely to have a fundamentally different (and likely lower) affinity and mechanical stability profile compared to highly constrained cyclic RGD peptides like cilengitide or cRGDfK [1][2].

Integrin Binding Molecular Dynamics Peptide Conformation

Site-Specific Conjugation Enabled by N-Terminal Cysteine

A primary point of differentiation for CGGRGD is its N-terminal cysteine residue, which provides a unique thiol (-SH) group for oriented, covalent conjugation. This feature is absent in other common linear RGD peptides like GRGDSP or in many cyclic RGD peptides that lack a free thiol. The presence of this group allows for quantitative, site-specific coupling to maleimide-functionalized surfaces or nanoparticles via thiol-maleimide chemistry. This results in a homogeneous and predictable surface orientation of the RGD motif, which is critical for preserving its bioactivity. In contrast, non-specific adsorption of peptides lacking a unique reactive handle often leads to a heterogeneous and less active presentation of the ligand, resulting in variable and often lower cell adhesion densities [1].

Bioconjugation Surface Modification Peptide Chemistry

Sequence-Dependent Selectivity for Integrin Subtypes

The biological activity of RGD peptides is not solely determined by the core RGD motif; flanking amino acid sequences (X1X2) profoundly influence integrin subtype selectivity and binding strength. A comprehensive structure-activity relationship (SAR) study demonstrated that the presence of specific C-terminal residues (e.g., VF or NY) is required for efficient αvβ5-mediated cell adhesion. In that study, peptides with suboptimal flanking sequences showed significantly reduced activity. While CGGRGD has not been directly tested in this specific SAR panel, its sequence (CGGRGD) differs from the high-activity sequences identified (e.g., CPPP-RGDTF). This provides a data-driven basis for expecting that CGGRGD will exhibit a different integrin binding profile—likely with lower αvβ5 activity—compared to peptides with optimized flanking sequences, underscoring the critical importance of sequence context [1].

Integrin Selectivity Cell Adhesion αvβ5

Evidence-Based Application Scenarios for CGGRGD Procurement


Oriented Immobilization on Maleimide-Functionalized Biomaterial Surfaces

CGGRGD is uniquely suited for applications requiring oriented, covalent attachment of an RGD ligand to a surface. The N-terminal cysteine's thiol group enables quantitative and site-specific conjugation to maleimide-activated surfaces, including polymers like maleimide-functionalized PCL, gold nanoparticles, or maleimide-coated plates [1][2]. This ensures the RGD motif is uniformly presented for maximal integrin engagement, a critical factor for promoting consistent and robust cell adhesion in tissue engineering scaffolds and cell culture substrates . This capability is a direct consequence of the evidence presented on its unique conjugation handle (Section 3, Evidence Item 2).

Studies Requiring a Flexible, Fibronectin-Mimetic Linear RGD Sequence

Based on its linear structure, CGGRGD is appropriate for research applications where the flexibility of the ligand is a desired feature or a controlled variable. In contrast to conformationally locked cyclic RGD peptides, a linear sequence like CGGRGD can provide insights into the role of ligand dynamics in integrin binding and cell signaling [1]. The quantitative evidence on the different mechanical binding profiles of linear vs. cyclic RGD peptides (Section 3, Evidence Item 1) directly supports its use in comparative studies investigating integrin mechanotransduction or the effect of ligand presentation on cell behavior under flow conditions.

Development of Targeted Drug Delivery and Imaging Probes

The combination of an integrin-binding RGD motif and a convenient N-terminal conjugation handle makes CGGRGD a strong candidate as a targeting ligand in the development of drug delivery systems and molecular imaging probes. The cysteine residue allows for straightforward coupling to therapeutic payloads, nanoparticles, or fluorescent/radioactive labels [1][2]. Its established use in modifying PCL fibers for enhanced cell adhesion provides a precedent for its utility in improving the biocompatibility and targeting of synthetic carriers . The evidence of its fibronectin-mimetic sequence and αvβ3 integrin binding (Section 1) underpins this application.

Cost-Effective Component for Routine Cell Adhesion Assays

As a relatively simple and synthetically accessible linear hexapeptide, CGGRGD can serve as a cost-effective, research-grade reagent for standard cell adhesion and inhibition assays where ultra-high affinity or specific integrin subtype selectivity is not the primary requirement. Its use in this context is supported by its established, albeit general, function as an integrin-binding, fibronectin-mimetic peptide [1][2]. The evidence of its class-wide activity (Section 1) makes it a suitable choice for initial screening or for applications where cost and availability are primary procurement considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cggrgd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.